molecular formula C17H16Cl4N2O2S B485777 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine CAS No. 496054-75-2

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine

Cat. No.: B485777
CAS No.: 496054-75-2
M. Wt: 454.2g/mol
InChI Key: SCRVJYYUKNDYAV-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine typically involves the reaction of 1-(5-chloro-2-methylphenyl)piperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: Formation of methoxy or tert-butoxy derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various receptors or enzymes.

    Material Science: Use in the synthesis of polymers or as a building block for advanced materials.

    Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfonyl group may play a role in binding to the active site of enzymes, while the piperazine ring could interact with receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-5-methylphenyl)-5-methylbiuret
  • N-(5-Chloro-2-methylphenyl)phthalamic acid

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which can confer distinct chemical and biological properties. The multiple chlorination on the phenyl rings also adds to its uniqueness, potentially enhancing its reactivity and binding affinity in various applications.

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine (CAS: 496054-75-2) is a piperazine derivative that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by multiple halogen substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16Cl4N2O2S
  • Molar Mass : 454.198 g/mol
  • Structural Formula : Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications in neurological disorders and infections.
  • Antibacterial and Antiviral Activity : The sulfonamide group in its structure suggests possible antibacterial properties. Research indicates that similar piperazine derivatives exhibit significant antibacterial activity against various strains of bacteria and viruses .
  • Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on cancer cell lines, although specific IC50 values remain to be fully characterized.

Biological Activity Data

Activity TypeTarget/OrganismIC50/EC50 ValueReference
Enzyme InhibitionAcetylcholinesteraseNot specified
AntibacterialVarious bacterial strainsNot specified
CytotoxicityCancer cell linesNot specifiedPreliminary findings

Case Studies

  • Antiviral Studies : A study investigated the antiviral properties of piperazine derivatives against HIV-1 and other viruses. Although specific data for this compound was not available, related compounds demonstrated significant antiviral efficacy at concentrations ranging from 4 to 20 μg/mL .
  • Anticancer Potential : Research on structurally similar piperazine compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar substituents exhibited IC50 values as low as 0.95 µM against colon cancer cell lines .
  • Enzyme Inhibition Research : The enzyme inhibitory effects of piperazine derivatives have been documented extensively. Compounds featuring a sulfonamide moiety have been linked to enhanced enzyme inhibition profiles beneficial for treating conditions like Alzheimer's disease and infections .

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl4N2O2S/c1-11-2-3-12(18)8-16(11)22-4-6-23(7-5-22)26(24,25)17-10-14(20)13(19)9-15(17)21/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRVJYYUKNDYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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